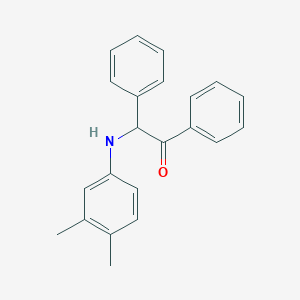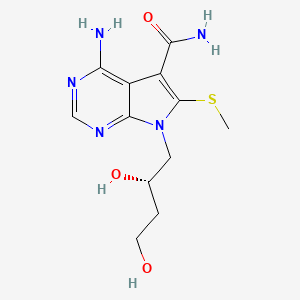
1-(2,3-Dichloro-phenoxy)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichloro-phenoxy)acetone is an organic compound characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 2 and 3 positions, and an acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichloro-phenoxy)acetone can be synthesized through several methods. One common approach involves the reaction of 2,3-dichlorophenol with chloroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichloro-phenoxy)acetone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The acetone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Substituted phenoxyacetones.
Oxidation: Phenoxyacetic acids.
Reduction: Phenoxypropanols.
Scientific Research Applications
1-(2,3-Dichloro-phenoxy)acetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-phenoxy)acetone largely depends on its interaction with biological targets. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxy structure but different functional groups.
1-(4-Chlorophenoxy)acetone: A related compound with a single chlorine substitution.
Phenoxyacetic acid derivatives: A broad class of compounds with varying substitutions on the phenoxy ring.
Uniqueness: 1-(2,3-Dichloro-phenoxy)acetone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
15422-19-2 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1-(2,3-dichlorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)5-13-8-4-2-3-7(10)9(8)11/h2-4H,5H2,1H3 |
InChI Key |
XWAUACHNNLLKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


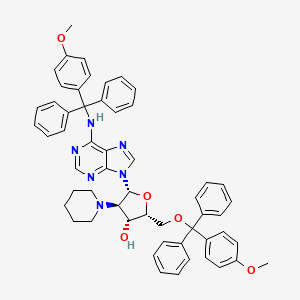



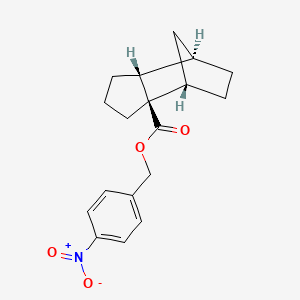

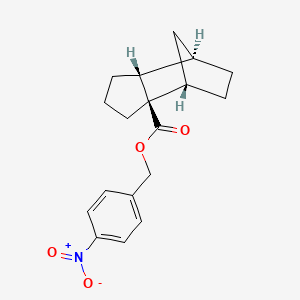
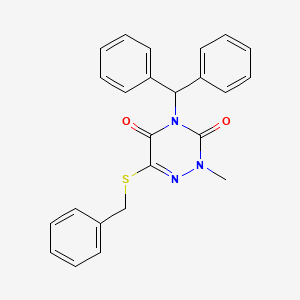

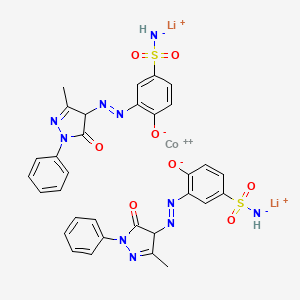
![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)
